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molecular formula C11H18O3 B8675533 8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol

8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol

Cat. No. B8675533
M. Wt: 198.26 g/mol
InChI Key: AWTOZNODKGRNAC-UHFFFAOYSA-N
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Patent
US08569282B2

Procedure details

1,4-Dioxaspiro[4.5]decan-8-one (2 g, 12.80 mmol) was dissolved in dry tetrahydrofuran (20 mL). The reaction mixture was cooled to −78° C. Cyclopropylmagnesium bromide (51.2 mL, 25.61 mmol) was added dropwise over a period of 10 min. The reaction mixture was stirred for 4 h, quenched with sat. NH4Cl and extracted with ethyl acetate. The solvent was evaporated and the crude product was used without further purification in the next step.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Cyclopropylmagnesium bromide
Quantity
51.2 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[CH:12]1([Mg]Br)[CH2:14][CH2:13]1>O1CCCC1>[CH:12]1([C:8]2([OH:11])[CH2:7][CH2:6][C:5]3([O:4][CH2:3][CH2:2][O:1]3)[CH2:10][CH2:9]2)[CH2:14][CH2:13]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CCOC12CCC(CC2)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Cyclopropylmagnesium bromide
Quantity
51.2 mL
Type
reactant
Smiles
C1(CC1)[Mg]Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the crude product was used without further purification in the next step

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C1(CC1)C1(CCC2(OCCO2)CC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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